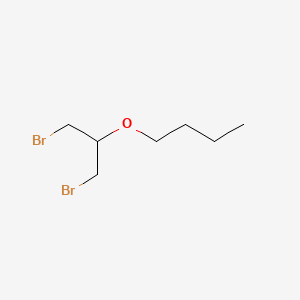
1-(1,3-Dibromopropan-2-yloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dibromopropan-2-yloxy)butane is a chemical compound with the molecular formula C7H14Br2O It is an organic compound that contains bromine atoms, making it a dibromo derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,3-Dibromopropan-2-yloxy)butane can be synthesized through the reaction of 1,3-dibromopropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dibromopropan-2-yloxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1-(1,3-Dibromopropan-2-yloxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,3-dibromopropan-2-yloxy)butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the bromine atoms and the butoxy group, which can affect its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromopropane: A simpler dibromo compound with similar reactivity but lacking the butoxy group.
1-Bromo-3-chloropropane: A halogenated compound with different reactivity due to the presence of chlorine.
1,3-Dibromobutane: Another dibromo compound with a different carbon chain length.
Uniqueness
1-(1,3-Dibromopropan-2-yloxy)butane is unique due to the presence of both bromine atoms and the butoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
5442-16-0 |
|---|---|
Formule moléculaire |
C7H14Br2O |
Poids moléculaire |
273.99 g/mol |
Nom IUPAC |
1-(1,3-dibromopropan-2-yloxy)butane |
InChI |
InChI=1S/C7H14Br2O/c1-2-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3 |
Clé InChI |
FTGFJAHVJVVXRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















